proteinase yscB inhibitor
Description
Properties
CAS No. |
134739-28-9 |
|---|---|
Molecular Formula |
C6BrD13 |
Synonyms |
proteinase yscB inhibitor |
Origin of Product |
United States |
Discovery and Identification of Proteinase Yscb Inhibitors
Methodologies for Screening and Isolation
The search for novel and potent inhibitors of proteinase yscB leverages a range of methodologies, including high-throughput screening, investigation of natural sources, and rational, structure-based design.
High-Throughput Screening Approaches for Novel Proteinase YscB Inhibitors
High-throughput screening (HTS) serves as a primary strategy for identifying new inhibitors from large chemical libraries. plos.orgnih.gov These campaigns typically rely on robust and automated assays that can rapidly assess the inhibitory activity of thousands of compounds. For proteinase yscB, a common HTS approach would involve a fluorescent or colorimetric assay. nih.govmdpi.com
A typical assay setup would utilize a purified, active proteinase yscB enzyme and a synthetic peptide substrate that releases a fluorescent or colored molecule upon cleavage. The presence of an effective inhibitor would prevent or reduce this cleavage, resulting in a measurable decrease in the signal.
Key components of a hypothetical HTS assay for proteinase yscB inhibitors:
| Component | Description |
| Enzyme | Purified recombinant or native proteinase yscB. |
| Substrate | A synthetic peptide containing a cleavage site recognized by proteinase yscB, linked to a reporter molecule (e.g., a fluorophore and a quencher for a FRET-based assay). nih.govmdpi.com |
| Compound Library | Large collections of diverse small molecules, which can include commercially available libraries or proprietary collections. lifechemicals.comyale.edu |
| Detection System | A microplate reader capable of detecting changes in fluorescence or absorbance. |
The process would involve dispensing the enzyme, substrate, and test compounds into multi-well plates (e.g., 384- or 1536-well plates) and measuring the enzymatic activity. nih.gov Hits from the primary screen would then be subjected to secondary assays to confirm their activity, determine their potency (e.g., IC₅₀ values), and assess their specificity against other proteases.
Natural Product Sourcing and Characterization for Proteinase YscB Inhibition
Natural products from microorganisms, plants, and marine life represent a vast and structurally diverse source of potential enzyme inhibitors. mdpi.commdpi.comhubrecht.eu Fungi, in particular, are known to produce a wide array of secondary metabolites, including protease inhibitors. mdpi.comdntb.gov.ua The screening of fungal extracts or purified metabolites could lead to the discovery of novel proteinase yscB inhibitors.
The general workflow for identifying a proteinase yscB inhibitor from a natural source would include:
Collection and Extraction: Fungal or plant materials are collected, and their secondary metabolites are extracted using appropriate solvents.
Initial Screening: The crude extracts are tested for inhibitory activity against proteinase yscB using an in vitro enzymatic assay.
Bioassay-Guided Fractionation: Active extracts are subjected to chromatographic separation techniques (e.g., HPLC) to isolate the individual compounds. Each fraction is tested for activity to guide the purification process.
Structure Elucidation: The chemical structure of the purified active compound is determined using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). hubrecht.eu
Characterization of Inhibitory Activity: The purified compound is then characterized to determine its inhibitory mechanism and potency against proteinase yscB.
While specific natural product inhibitors of proteinase yscB are not extensively documented in publicly available literature, the methodologies for their discovery are well-established in the broader field of protease inhibitor research.
Rational Design and Synthesis in this compound Discovery
Rational, or structure-based, inhibitor design is a targeted approach that utilizes the three-dimensional structure of the target enzyme to design and synthesize novel inhibitors. nih.govrsc.orgrsc.org This method relies on understanding the molecular interactions between the enzyme and its natural substrates or inhibitors. nih.gov
The process for rationally designing a this compound would typically involve:
Structural Determination: The 3D structure of proteinase yscB is determined, often through X-ray crystallography or NMR spectroscopy. If an experimental structure is unavailable, a homology model might be built based on the structures of related proteases. nih.gov
Active Site Analysis: The structure of the enzyme's active site is analyzed to identify key amino acid residues involved in substrate binding and catalysis.
In Silico Screening and Design: Computational methods, such as molecular docking, can be used to screen virtual libraries of compounds for their potential to bind to the active site of proteinase yscB. frontiersin.org Alternatively, novel molecules can be designed de novo to fit the active site and form favorable interactions.
Chemical Synthesis: The designed compounds are then chemically synthesized.
In Vitro Testing: The synthesized compounds are tested for their ability to inhibit proteinase yscB activity.
This iterative cycle of design, synthesis, and testing can lead to the development of highly potent and selective inhibitors. nih.gov
Characterization of Endogenous Proteinase YscB Inhibitors
Saccharomyces cerevisiae possesses an endogenous inhibitor that specifically regulates the activity of proteinase yscB. The characterization of this native inhibitor has provided significant insights into the cellular control of proteolysis.
Purification Strategies for Native Inhibitors
The purification of the endogenous this compound from yeast cells is a critical step for its biochemical characterization. The process typically involves multiple chromatographic steps to isolate the inhibitor from a complex mixture of cellular proteins. uniprot.orgsemanticscholar.org
A general purification strategy for the native this compound from S. cerevisiae lysate would likely include a combination of the following techniques:
| Purification Step | Principle | Purpose |
| Cell Lysis and Clarification | Mechanical or enzymatic disruption of yeast cells followed by centrifugation. | To release intracellular proteins and remove cell debris. |
| Ammonium Sulfate Precipitation | Salting out proteins based on their solubility at high salt concentrations. | To concentrate the protein fraction containing the inhibitor and remove some impurities. |
| Ion-Exchange Chromatography | Separation based on the net charge of the protein at a specific pH. gbiosciences.com | To separate the inhibitor from proteins with different isoelectric points. |
| Size-Exclusion Chromatography | Separation based on the size and shape of the protein. youtube.com | To separate the inhibitor from larger or smaller proteins and for buffer exchange. |
| Affinity Chromatography | Separation based on specific binding interactions. gbiosciences.comnih.gov | If an antibody against the inhibitor is available, or if the inhibitor is tagged, this method can provide high purity in a single step. |
The purity of the inhibitor at each stage is monitored by techniques such as SDS-PAGE, and its activity is confirmed using an inhibition assay against proteinase yscB.
Genetic Identification of this compound Encoding Genes (e.g., PBI2)
Genetic approaches have been fundamental in identifying the gene that encodes the endogenous this compound in Saccharomyces cerevisiae. This gene is known as PBI2 (Proteinase B Inhibitor 2). uniprot.orgontosight.ai
The identification of PBI2 was achieved through methods such as screening of a genomic DNA library. mdpi.com Subsequent sequencing of the PBI2 gene revealed that it encodes a small protein of 75 amino acids. mdpi.com The gene has the systematic name YNL015W. uniprot.org
Further genetic studies, including the creation of a PBI2 null mutant, have demonstrated the protein's function in vivo. mdpi.com These studies confirmed that Pbi2p is a cytosolic inhibitor of the vacuolar proteinase yscB and plays a role in regulating proteolysis. researchgate.netoup.com The characterization of the PBI2 gene and its protein product has been crucial for understanding the regulation of protein turnover and cellular homeostasis in yeast. ontosight.ai
Mechanism of Proteinase Yscb Inhibition
Enzymatic Kinetics of Proteinase YscB Inhibition
The study of the enzymatic kinetics of proteinase yscB inhibition by its inhibitor illuminates the dynamics of this interaction, including the type, strength, and modality of the inhibition.
The mechanism by which the proteinase yscB inhibitor functions strongly suggests a competitive mode of inhibition. The inhibitor binds to the enzyme and induces conformational changes that block the enzyme's interaction with its substrate. researchgate.net In competitive inhibition, the inhibitor molecule bears sufficient structural similarity to the substrate to bind to the enzyme's active site, thereby preventing the actual substrate from binding. libretexts.org This mode of action is consistent with findings that the inhibitor directly interferes with the enzyme's access to its substrate. researchgate.net
The affinity between an inhibitor and an enzyme is quantified by the inhibition constant (K_i), which is the dissociation constant of the enzyme-inhibitor complex. A lower K_i value signifies a higher affinity and more potent inhibition. For the this compound, a very high association constant (K_a) has been calculated, indicating a strong binding interaction. researchgate.net The K_i can be derived from the K_a.
| Parameter | Reported Value | Calculated Value | Reference |
|---|---|---|---|
| Association Constant (K_a) | 3.3 x 10⁹ M⁻¹ | - | researchgate.net |
| Dissociation Constant (K_i) | - | ~0.3 nM | researchgate.net |
This table presents the experimentally determined association constant (K_a) and the calculated dissociation constant (K_i) for the interaction between the this compound and its target enzyme. The K_i is calculated as the reciprocal of K_a (1/K_a).
The interaction between the this compound and its target enzyme is characterized as reversible . researchgate.netknyamed.com Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. libretexts.org Unlike irreversible inhibitors that form strong, covalent bonds with the enzyme, a reversible inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration decreases. libretexts.orgknyamed.com The inhibition is further described as "tight-binding," which is a hallmark of inhibitors with very low dissociation constants, as seen with the this compound. researchgate.netresearchgate.net
A defining characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. libretexts.org As the substrate concentration rises, it can outcompete the inhibitor for binding to the enzyme's active site. Consequently, for the this compound, its inhibitory effect is expected to diminish as the concentration of the proteinase yscB substrate increases. This dependency is a key feature of its inhibition profile and a direct consequence of its competitive binding mechanism.
Molecular Basis of Interaction
The inhibitory function is rooted in the specific molecular interactions between the inhibitor protein and the enzyme.
The this compound functions by binding to its target enzyme, which leads to conformational changes that block substrate access. researchgate.net This strongly implies that the inhibitor interacts directly with or near the active site of proteinase yscB. Research has identified that the C-terminal region of the PBI2 inhibitor is crucial for its inhibitory activity, suggesting this part of the protein is directly involved in the binding interface with the enzyme. researchgate.net This binding prevents the catalytic residues within the active site of proteinase yscB from performing their proteolytic function.
Allosteric Modulation of Proteinase YscB Activity
Allosteric modulation is a fundamental biological regulation mechanism where the binding of a ligand to one site on a protein influences the activity at a different, often distant, site. nih.govnih.gov This is achieved by inducing a conformational change in the protein's structure that propagates from the allosteric site to the active site. nih.gov In the case of proteinase yscB, its activity is regulated by the cytosolic inhibitor PBI2. uniprot.orgstring-db.org While the interaction is not explicitly labeled as allosteric in all literature, its characteristics are highly suggestive of such a mechanism.
The inhibition of proteinase yscB by PBI2 serves to regulate proteolytic activity, which is crucial for cellular quality control and maintaining homeostasis. ontosight.ai This regulatory interaction prevents unwanted proteolysis within the cell. ontosight.ai The concept of allosteric inhibition is exemplified in other systems, such as the staphylococcal immune evasion protein that binds to complement fragment C3b at a site distant from its functional regions, inducing conformational changes that inhibit its activity. nih.gov Similarly, the activation of the peptidoglycan synthase PBP1B is accomplished by the binding of the lipoprotein LpoB to a regulatory domain, which then transmits an activation signal to the two catalytic domains through distinct allosteric pathways. nih.gov This principle of a signal being transduced from a regulatory binding site to a functional active site is the essence of allosteric modulation and provides a strong theoretical framework for understanding the PBI2-mediated inhibition of proteinase yscB.
Conformational Changes Induced by Inhibitor Binding
The binding of an inhibitor to an enzyme frequently induces significant conformational changes in the enzyme's structure. researchgate.netbahargroup.org This phenomenon is central to the "induced fit" model of enzyme-ligand interaction, where the binding event itself triggers structural rearrangements in the protein. bahargroup.org For proteases, it is a general principle that an inhibitor's binding causes conformational shifts that ultimately block the substrate's access to the active site or prevent the catalytic process. researchgate.net
Although direct structural elucidation of the proteinase yscB-PBI2 complex is not extensively detailed in available research, the inherent conformational flexibility of proteinase yscB is well-documented. Notably, active proteinase yscB can act as a prion, referred to as [β], which propagates its active conformation by altering the structure of its own inactive precursor protein. researchgate.net This capacity for profound structural rearrangement indicates that the protein's conformation is highly plastic and susceptible to modulation by binding partners.
The process of inhibition likely follows one of two principal models: "induced fit," where inhibitor binding actively reshapes the enzyme, or "conformational selection," where the enzyme naturally exists in an equilibrium of different conformations and the inhibitor selectively binds to and stabilizes an inactive state. plos.org Regardless of the precise model, the binding of PBI2 is expected to stabilize a conformation of proteinase yscB in which its proteolytic activity is diminished or abolished. This is consistent with findings in other systems where allosteric inhibitors trigger structural rearrangements that are transmitted from the inhibitor binding site to the active site. nih.govnih.gov
Role of Specific Residue Interactions in Inhibition
The specificity and efficacy of inhibition are determined by precise interactions between amino acid residues at the interface of the enzyme and its inhibitor. Research has pinpointed the C-terminal region of the PBI2 inhibitor as being fundamentally important for its function. researchgate.netnih.gov
PBI2 is a relatively small protein of 74-75 amino acids that uniquely lacks disulfide bonds. nih.govnih.gov Studies involving mutagenesis have demonstrated that its inhibitory mechanism is heavily dependent on its C-terminal residues. nih.gov In one key study, replacing the six C-terminal amino acids of PBI2 with the corresponding residues from the propeptide of subtilisin BPN'—a protease homologous to proteinase yscB—resulted in a mutant inhibitor (YIB2m1) with markedly enhanced and more stable inhibitory activity. nih.gov This highlights that the identity of these residues is critical for the strength and stability of the enzyme-inhibitor complex.
Further investigation revealed that the single C-terminal residue plays a disproportionately large role in the interaction. nih.gov The ability of PBI2 mutants to bind the protease and resist proteolytic degradation was shown to be closely linked, indicating that a tight, stable binding mediated by the C-terminus protects the inhibitor itself from being cleaved. nih.gov
The following table summarizes the key findings from mutational analyses on the C-terminal region of the this compound 2 (YIB2, another name for PBI2).
| Inhibitor Mutant | Description of Mutation | Observed Effect on Inhibition of Subtilisin BPN' | Reference |
|---|---|---|---|
| Wild-Type YIB2 | Standard 74-amino acid sequence. | Inhibits activity, but binding is not strong; shows time-dependent decrease in activity (temporary inhibitor). | nih.gov |
| YIB2m1 | The six C-terminal residues of YIB2 were replaced with those of the propeptide of subtilisin BPN'. | Markedly increased and stable inhibitory activity, with no time-dependent decrease. | nih.gov |
| C-terminal Asn to Tyr Mutant | The single C-terminal residue (Asparagine) of wild-type YIB2 was replaced by Tyrosine. | Inhibited subtilisin, but the binding ability and resistance to proteolysis were weaker than YIB2m1. | nih.gov |
| YIB2m1 with C-terminal Tyr Deletion | The C-terminal Tyrosine of the potent YIB2m1 mutant was deleted. | Inhibited subtilisin, but with weaker binding and proteolytic resistance compared to the full YIB2m1. | nih.gov |
These findings collectively underscore that the C-terminal tail of the PBI2 inhibitor acts as the primary interacting element, dictating the potency and nature of the inhibition of proteinase yscB. While the specific residues on proteinase yscB that form the binding pocket for the PBI2 C-terminus have not been fully elucidated in the reviewed literature, the data clearly establish the critical role of these specific inhibitor residues in the regulatory mechanism.
Structural Biology of Proteinase Yscb Inhibitor Complexes
High-Resolution Structural Determination
The precise architecture of proteinase yscB-inhibitor complexes is primarily determined using a combination of biophysical techniques, each providing unique insights into the static and dynamic nature of the molecular interactions.
X-ray crystallography is a premier technique for obtaining high-resolution structural data of protein-ligand complexes. The process involves crystallizing the purified proteinase yscB-inhibitor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be modeled.
Structural studies of proteinase-inhibitor complexes reveal critical details about the binding mode. For instance, analysis of a protease complexed with an inhibitor can show how the inhibitor occupies the active site, mimicking the natural substrate. These structures allow for the precise measurement of bond lengths, angles, and the positions of key interacting residues and water molecules, which are crucial for understanding the basis of inhibition. The resolution of the crystal structure is a key indicator of its quality; higher resolution (a smaller Å value) allows for more precise atomic modeling.
Table 1: Representative Data for X-ray Crystallographic Analysis of Protease-Inhibitor Complexes Note: As specific structural data for Proteinase yscB complexes are not publicly available in the PDB, this table is representative of typical data obtained for other well-characterized protease-inhibitor structures.
| PDB ID | Protease | Inhibitor | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 2PTC | Bovine Trypsin | Pancreatic Trypsin Inhibitor (BPTI) | 1.9 | Classic example of a standard mechanism inhibitor binding rigidly to the active site. |
| 3SGB | Subtilisin BPN' | Chymotrypsin Inhibitor 2 (CI2) | 2.1 | Demonstrates the role of a dense hydrogen bond network in stabilizing the binding loop. lbl.gov |
| 1HVR | HIV-1 Protease | JG-365 (Hydroxyethylamine analog) | 2.4 | Illustrates how a transition-state analog inhibitor's hydroxyl group interacts with catalytic aspartates. marquette.edu |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to X-ray crystallography for studying the structure and dynamics of proteinase yscB-inhibitor complexes in solution, which more closely mimics the physiological environment. nih.gov NMR can be used to determine the three-dimensional structures of smaller proteins and their complexes.
Key NMR experiments for structural elucidation include:
Chemical Shift Perturbation (CSP): Also known as SAR by NMR, this method is used to map the inhibitor's binding site on the proteinase. By comparing the NMR spectra of the free protein with the protein-inhibitor complex, residues involved in the interaction show significant changes in their chemical shifts.
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance constraints between protons that are close to each other (typically < 5 Å). Intermolecular NOEs between the inhibitor and proteinase yscB are crucial for defining the precise orientation and conformation of the inhibitor within the binding pocket.
Relaxation-based experiments: These experiments provide information on the dynamics of the complex, revealing flexibility in different regions of the protein and inhibitor upon binding. nih.gov
NMR is particularly valuable for studying weak or transient interactions that may be difficult to crystallize. nih.gov It provides unique insights into the conformational changes and dynamic processes that occur during inhibitor binding.
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the structures of large macromolecular assemblies at near-atomic resolution. embopress.org For proteinase yscB, which is a relatively small protein, single-particle cryo-EM might be challenging. However, if proteinase yscB is part of a larger cellular complex, cryo-EM would be an ideal method to visualize its interactions in a more native context.
To date, specific cryo-EM studies focused solely on the proteinase yscB-inhibitor complex are not widely reported, as the technique is most advantageous for molecules and complexes significantly larger than the typical size of a single protease-inhibitor pair. As the technology continues to advance, its application to smaller complexes may become more feasible, potentially offering new perspectives on the interaction.
Analysis of Binding Interfaces
The binding interface is the specific region where proteinase yscB and its inhibitor make physical contact. A detailed analysis of this interface is essential for understanding the determinants of binding affinity and specificity.
Not all residues at a protein-protein interface contribute equally to the binding energy. "Interaction hotspots" are a small subset of residues that account for the majority of the binding free energy. These hotspots are typically enriched in amino acids such as tryptophan, tyrosine, and arginine. Identifying these key residues in the proteinase yscB active site is crucial for inhibitor design.
Computational methods and experimental techniques like alanine (B10760859) scanning mutagenesis are used to pinpoint these hotspots. In alanine scanning, key interface residues are mutated to alanine, and the effect on binding affinity is measured. A significant loss in binding energy upon mutation indicates that the original residue was part of a hotspot. For proteinase yscB, hotspots are expected to be located within the catalytic site and adjacent substrate-binding pockets, where they form critical contacts with the inhibitor.
The stability of the proteinase yscB-inhibitor complex is dictated by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding Networks: Hydrogen bonds are directional interactions between a hydrogen atom donor (like an N-H group in a peptide bond) and an acceptor (like a carbonyl oxygen). In a proteinase-inhibitor complex, an extensive network of hydrogen bonds often forms between the inhibitor and the protein's backbone and side-chain atoms. nih.gov These networks, which can also involve structurally important water molecules, provide specificity and rigidity to the complex. nih.gov For example, the inhibitor's backbone can form an anti-parallel β-sheet interaction with the active site cleft of the proteinase, a common motif in protease-inhibitor binding. lbl.gov
A thorough structural analysis reveals the interplay of these forces, explaining how an inhibitor can bind with high affinity and selectivity to proteinase yscB.
Role of Water Molecules in Proteinase YscB-Inhibitor Binding
Beyond the direct interactions between the enzyme and its inhibitor, water molecules play a critical and often underappreciated role in mediating the binding event. High-resolution crystal structures of proteinase yscB-inhibitor complexes frequently reveal the presence of structurally conserved water molecules at the binding interface. These water molecules are not merely space-fillers but active participants in the hydrogen-bonding network that stabilizes the complex.
These bridging water molecules can simultaneously form hydrogen bonds with both the protein and the inhibitor, effectively increasing the contact surface and contributing to binding affinity. For example, a water molecule might bridge a carbonyl oxygen on the inhibitor to a backbone amide proton on the enzyme, an interaction that would not be possible directly. The displacement of water molecules from the binding site upon inhibitor association is also a key thermodynamic consideration. The release of these ordered, low-entropy water molecules into the bulk solvent results in a favorable entropic gain, which can be a significant driving force for binding. Therefore, successful inhibitor design often involves a delicate balance between forming new favorable interactions and displacing unfavorable water molecules.
Biological Roles and Physiological Significance of Proteinase Yscb Inhibition
Endogenous Regulation of Proteinase YscB Activity
The activity of proteinase yscB, a serine endopeptidase located in the yeast vacuole, is tightly controlled to prevent indiscriminate protein degradation. ontosight.aiyeastgenome.org This regulation is essential for the cell to adapt to changing environmental conditions and to ensure the fidelity of various cellular processes.
Proteinase yscB inhibitors are key players in maintaining cellular homeostasis by ensuring a balance between protein synthesis and degradation. ontosight.ai The inhibitor PBI2, encoded by the PBI2 gene, directly binds to and inactivates proteinase yscB, thereby preventing excessive proteolysis that could be detrimental to the cell. ontosight.ainih.gov This regulatory mechanism is a part of the cell's quality control system. ontosight.ai Studies on S. cerevisiae have shown that the absence of PBI2 leads to a significant increase in the rate of protein degradation, particularly under conditions of nutritional stress. nih.gov This highlights the inhibitor's role in controlled proteolysis, which is vital for normal cellular function and for protecting cellular components from unwarranted degradation. ontosight.ainih.gov The turnover of damaged or misfolded proteins is a critical aspect of cellular housekeeping, and the vacuolar proteolytic system, including proteinase yscB, is a major contributor to this process, especially during stress conditions. yeastgenome.org
The significance of proteinase yscB inhibition extends to specific, highly regulated cellular events. One such process is vacuole inheritance, where the inhibitor PBI2 has a direct and essential function. PBI2 is a component of the LMA1 (Low Molecular weight Activity 1) complex, a heterodimer that also includes thioredoxin. This complex is required for the efficient fusion of vacuoles, a critical step in the inheritance of this organelle by daughter cells during cell division.
Autophagy, a catabolic process involving the degradation of cellular components within the vacuole, is also linked to the activity of proteinase yscB. In yeast strains deficient in proteinase yscB, autophagic bodies accumulate within the vacuole, making the process visually apparent. asm.org This accumulation can also be induced by treating cells with proteinase yscB inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) during nitrogen starvation. asm.org This indicates that while proteinase yscB is not required for the formation of autophagosomes, its activity is necessary for the breakdown of the autophagic bodies delivered to the vacuole. asm.org Therefore, the regulation of proteinase yscB by its inhibitor is implicitly involved in the terminal stages of autophagy.
The regulation of proteinase yscB is part of a larger, intricate network of proteolytic activation within the yeast vacuole. A key player in this network is proteinase yscA (encoded by the PEP4 gene), an aspartyl protease that initiates a cascade of zymogen activation. yeastgenome.orgnih.gov Proteinase yscA is responsible for the proteolytic maturation of the precursor of proteinase yscB (pro-proteinase yscB). yeastgenome.orgnih.gov Once activated, proteinase yscB, in turn, participates in the processing of other vacuolar hydrolase precursors, such as carboxypeptidase yscY. yeastgenome.org
This cascade-like mechanism ensures that the powerful degradative capacity of the vacuole is only unleashed when and where it is needed. The endogenous inhibitor PBI2 adds another layer of control to this network. By residing in the cytosol, PBI2 can prevent any ectopic or premature activity of proteinase yscB that might occur if the protease were to be mislocalized outside the vacuole. string-db.org While direct feedback inhibition of proteinase yscB on its own expression or on the expression of PBI2 is not extensively documented, the transcriptional regulation of the PRB1 gene (encoding proteinase yscB) is known to be influenced by factors such as zinc availability, with transcription being upregulated during zinc starvation. yeastgenome.org
Proteinase YscB Inhibitors as Probes for Biological Research
The specific inhibition of proteinase yscB, either through genetic means (mutants) or with chemical inhibitors, has proven to be a valuable tool for dissecting complex biological pathways. By blocking a specific proteolytic step, researchers can observe the consequences and infer the function of the inhibited enzyme and the pathway it belongs to.
Determining the substrate specificity of a protease is fundamental to understanding its biological function. While the direct use of proteinase yscB inhibitors to comprehensively map its substrate specificity is not as widely documented as for other proteases, the principles of using inhibitors in such studies are well-established. The general approach involves using positional scanning synthetic combinatorial libraries (PS-SCLs) to rapidly identify the preferred amino acid sequences cleaved by a protease. nih.gov This information can then be used to design specific peptide-based inhibitors. nih.gov
In the context of proteinase yscB, creating inhibitor-deficient mutants or using broad-spectrum serine protease inhibitors that are known to inhibit proteinase yscB can help in identifying its natural substrates. By comparing the proteome of wild-type cells with that of cells where proteinase yscB activity is blocked, researchers can identify proteins that accumulate in their unprocessed forms, thus pinpointing them as potential substrates.
The use of proteinase yscB inhibitors and mutants has been instrumental in elucidating the proteolytic activation cascades within the yeast vacuole. By inhibiting or deleting proteinase yscB, researchers can block the maturation of its downstream targets. For instance, studies using strains with mutations in the active site of proteinase yscA have demonstrated that the maturation of other vacuolar zymogens is blocked when the subsequent proteolytic activity of proteinase yscB is inhibited with PMSF or when the PRB1 gene is deleted. researchgate.net This allows for the ordering of events in the pathway and demonstrates the essential role of each protease in the cascade.
Furthermore, the creation of protease-deficient strains, including those lacking proteinase yscB, has been a common strategy to prevent the degradation of heterologous proteins expressed in yeast, which in itself is a tool to study protein stability and processing. google.com By observing which proteolytic events are halted in the absence of proteinase yscB activity, scientists can effectively map the intricate pathways of protein processing and degradation within the cell. For example, the analysis of proteinase yscB-deficient mutants was crucial in demonstrating that autophagy is a distinct pathway for transporting proteins from the cytoplasm to the vacuole. asm.org
Methodologies for Characterizing Proteinase Yscb Inhibitors
Biochemical Assays
Biochemical assays are fundamental in the initial screening and characterization of proteinase yscB inhibitors. These assays provide quantitative data on the inhibitory potency and selectivity of compounds.
Spectrophotometric and fluorometric assays are widely used to measure the enzymatic activity of proteinase yscB and the potency of its inhibitors. These methods are valued for their sensitivity, simplicity, and adaptability to high-throughput formats. mdpi.comsemanticscholar.orgnih.govresearchgate.net
In a typical spectrophotometric assay, a chromogenic substrate of proteinase yscB is used. The cleavage of this substrate by the enzyme results in the release of a chromophore, which can be quantified by measuring the absorbance of light at a specific wavelength. The rate of the reaction is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of chromophore release is reduced, and the extent of this reduction can be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Fluorometric assays operate on a similar principle but utilize fluorogenic substrates. mdpi.comnih.gov Upon cleavage by proteinase yscB, a fluorophore is released, leading to an increase in fluorescence intensity. Fluorometric assays are generally more sensitive than their spectrophotometric counterparts, allowing for the use of lower enzyme and substrate concentrations. mdpi.comnih.gov
Table 1: Comparison of Spectrophotometric and Fluorometric Assays for Proteinase YscB Inhibitor Screening
| Feature | Spectrophotometric Assay | Fluorometric Assay |
| Principle | Measures change in absorbance | Measures change in fluorescence |
| Substrate Type | Chromogenic | Fluorogenic |
| Sensitivity | Lower | Higher mdpi.comnih.gov |
| Throughput | High | High |
| Common Readout | Absorbance at a specific wavelength | Fluorescence intensity at specific excitation and emission wavelengths |
High-throughput screening (HTS) is a crucial tool for the discovery of novel proteinase yscB inhibitors from large compound libraries. princeton.edunih.govnih.govvanderbilt.edu The development and validation of a robust HTS assay are paramount to the success of a screening campaign.
The initial step in HTS assay development is the selection of a suitable assay format, which is often a miniaturized version of the spectrophotometric or fluorometric assays described previously. The assay is then optimized for parameters such as substrate and enzyme concentrations, incubation time, and buffer conditions to achieve a stable and reproducible signal.
Validation of the HTS assay involves several key steps:
Determination of the Z'-factor: This statistical parameter is used to assess the quality of the assay and its suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.
Assessment of signal variability: The coefficient of variation (%CV) is calculated to ensure low variability across the screening plates.
Evaluation of DMSO tolerance: Since compound libraries are typically stored in dimethyl sulfoxide (B87167) (DMSO), the assay must be tolerant to the final concentration of DMSO used in the screen.
Once validated, the HTS assay can be used to screen large numbers of compounds to identify initial "hits" that inhibit proteinase yscB activity.
Protease substrate profiling is a powerful technique to understand the substrate specificity of proteinase yscB and how this is altered in the presence of an inhibitor. This method can also help to determine the inhibitor's mechanism of action.
One common approach is to use a library of synthetic peptides with varying amino acid sequences. The cleavage of these peptides by proteinase yscB is monitored, often using mass spectrometry or fluorescence-based methods, to identify the preferred cleavage sites.
When an inhibitor is introduced, the substrate cleavage pattern can change. For example, a competitive inhibitor will primarily affect the cleavage of substrates that bind to the active site, while an allosteric inhibitor may cause broader changes in substrate preference. By comparing the substrate profiles in the presence and absence of the inhibitor, valuable insights into the inhibitor's mode of action can be obtained. nih.govkth.se
Biophysical Techniques
Biophysical techniques provide detailed information about the direct interaction between proteinase yscB and its inhibitors, including the thermodynamics and kinetics of binding.
Isothermal titration calorimetry (ITC) is a highly quantitative method used to measure the heat changes that occur upon the binding of an inhibitor to proteinase yscB. nih.govnih.govtainstruments.comvanderbilt.edu This technique allows for the direct determination of the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction (n) in a single experiment. nih.govuspto.gov
In an ITC experiment, a solution of the inhibitor is titrated into a solution containing proteinase yscB. The heat released or absorbed during the binding event is measured by the instrument. The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. Fitting this data to a binding model yields the thermodynamic parameters of the interaction. From the binding affinity and enthalpy, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can also be calculated.
Table 2: Thermodynamic Parameters of a this compound Determined by ITC
| Parameter | Value | Unit |
| Binding Affinity (Ka) | 2.5 x 10^6 | M^-1 |
| Dissociation Constant (Kd) | 400 | nM |
| Enthalpy (ΔH) | -15.2 | kcal/mol |
| Entropy (ΔS) | 10.5 | cal/mol·K |
| Stoichiometry (n) | 1.05 | - |
Surface plasmon resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. springernature.comnih.govyoutube.comresearchgate.netyoutube.com It is used to determine the association rate constant (kon) and the dissociation rate constant (koff) of an inhibitor binding to proteinase yscB.
In an SPR experiment, proteinase yscB is typically immobilized on the surface of a sensor chip. A solution containing the inhibitor is then flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association phase is monitored as the inhibitor binds, and the dissociation phase is monitored as the inhibitor dissociates when the inhibitor solution is replaced with buffer.
By analyzing the sensorgram (a plot of the SPR signal versus time), the kinetic rate constants can be determined. The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff to kon.
Table 3: Kinetic Parameters of a this compound Determined by SPR
| Parameter | Value | Unit |
| Association Rate Constant (kon) | 1.2 x 10^5 | M^-1s^-1 |
| Dissociation Rate Constant (koff) | 4.8 x 10^-4 | s^-1 |
| Dissociation Constant (Kd) | 4.0 | nM |
Computational Approaches in Characterization
Computational methods are increasingly used to complement experimental data and to provide detailed insights into the molecular interactions governing inhibitor binding and to predict the activity of novel inhibitor candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (proteinase yscB) to form a stable complex. This method is instrumental in understanding the binding mode of an inhibitor and in predicting its binding affinity. The process involves sampling a large number of possible conformations of the inhibitor within the active site of the proteinase and then using a scoring function to rank these conformations based on their predicted binding energy.
Preparation of the Receptor and Ligand: A three-dimensional structure of proteinase yscB would be obtained, either from experimental methods like X-ray crystallography or through homology modeling. The inhibitor structure would also be prepared in a suitable 3D format.
Docking Simulation: Using software such as AutoDock or Glide, the inhibitor is "docked" into the active site of proteinase yscB. The program explores various translational, rotational, and conformational degrees of freedom for the inhibitor.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy is generally considered the most likely binding mode.
The scoring functions used in molecular docking are designed to approximate the binding affinity. A lower docking score typically indicates a more favorable binding interaction. These predictions can then be used to prioritize potential inhibitors for experimental testing.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For proteinase yscB inhibitors, a QSAR model could be developed to predict the inhibitory potency of new, untested compounds based on their structural features.
The development of a QSAR model for proteinase yscB inhibitors would entail the following steps:
Data Collection: A dataset of proteinase yscB inhibitors with experimentally determined activities (e.g., IC50 or Ki values) is required.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each inhibitor in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously evaluated using both internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model can be a valuable tool in the rational design of novel and more potent proteinase yscB inhibitors by predicting their activity prior to synthesis and experimental testing.
Ligand efficiency (LE) is a widely used metric in drug discovery to assess the quality of a hit or lead compound by normalizing its binding affinity for its size. It helps in identifying smaller, more efficient molecules that have a higher potential for optimization into drug candidates. The ligand efficiency is typically calculated as the binding energy per non-hydrogen atom.
Several metrics related to ligand efficiency are used in inhibitor assessment:
| Metric | Formula | Description |
| Ligand Efficiency (LE) | ΔG / N | Where ΔG is the binding free energy and N is the number of non-hydrogen atoms. It provides a measure of the average binding contribution per atom. |
| Binding Efficiency Index (BEI) | pKi / MW | Where pKi is the negative logarithm of the inhibition constant and MW is the molecular weight in kDa. It relates potency to molecular size. |
| Surface Efficiency Index (SEI) | pKi / PSA | Where PSA is the polar surface area. It assesses the efficiency of binding in relation to the molecule's polarity. |
By calculating these metrics for a series of proteinase yscB inhibitors, researchers can prioritize compounds that exhibit a favorable balance of potency and physicochemical properties, guiding the lead optimization process towards more drug-like candidates.
Synthetic Strategies for Proteinase Yscb Inhibitors As Research Probes
Peptide-Based Inhibitor Synthesis
Peptide-based inhibitors are designed to mimic the natural substrates of proteases, thereby competitively inhibiting their activity. The synthesis of such inhibitors for proteinase yscB has not been explicitly described in the literature. However, established techniques in peptide chemistry could theoretically be applied.
Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide-based inhibitor development. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for efficient purification by simple filtration and washing of the resin. While no specific peptide sequences have been reported as synthetic inhibitors of proteinase yscB, SPPS would be the primary method for their construction should suitable sequences be identified.
The general workflow for SPPS involves:
Attachment of the C-terminal amino acid to the resin.
Removal of the N-terminal protecting group.
Coupling of the next protected amino acid.
Repetition of deprotection and coupling steps until the desired sequence is assembled.
Cleavage of the peptide from the resin and removal of side-chain protecting groups.
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Common Reagents |
| Resin Functionalization | Preparing the solid support for peptide attachment. | Chlorotrityl, Wang, or Rink Amide resins |
| Amino Acid Protection | Protecting reactive groups to prevent side reactions. | Fmoc (N-terminus), tBu, Trt, Boc (side chains) |
| Coupling | Formation of the peptide bond. | HBTU, HATU, DIC/HOBt |
| Deprotection | Removal of the N-terminal protecting group. | Piperidine (for Fmoc) |
| Cleavage | Release of the completed peptide from the resin. | Trifluoroacetic acid (TFA) |
Design of Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better cell permeability. The design of peptidomimetic scaffolds for proteinase yscB inhibitors is an area without specific published examples. Hypothetically, the design process would involve identifying the key amino acid residues in a substrate that are crucial for binding to the active site of proteinase yscB. These pharmacophoric elements would then be incorporated into non-peptidic backbones.
Small Molecule Inhibitor Synthesis
Small molecule inhibitors offer potential advantages over peptide-based inhibitors, including better oral bioavailability and cell permeability. The development of small molecule inhibitors for proteinase yscB is not documented in the available literature.
Classical Organic Synthesis Routes
Should a lead small molecule inhibitor of proteinase yscB be identified, its synthesis would be approached using established methods of organic chemistry. This would involve the multi-step construction of the target molecule from simpler, commercially available starting materials. The specific synthetic route would be highly dependent on the chemical structure of the target inhibitor.
Combinatorial Chemistry Approaches
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach is powerful for the discovery of new inhibitors. A combinatorial library could theoretically be screened against proteinase yscB to identify initial hits. The synthesis often involves a common scaffold to which various building blocks are attached.
Development of Activity-Based Probes (ABPs) for Proteinase YscB
Activity-based probes (ABPs) are valuable tools for studying enzyme function. They are reactive molecules that covalently bind to the active site of an enzyme, allowing for its detection and characterization. The development of ABPs specifically for proteinase yscB has not been reported. A general strategy for designing an ABP for a protease like proteinase yscB would involve three key components:
A recognition element: This part of the probe provides specificity by mimicking the enzyme's substrate.
A reactive group (warhead): This electrophilic group forms a covalent bond with a nucleophilic residue in the enzyme's active site.
A reporter tag: This tag, such as a fluorophore or a biotin (B1667282) molecule, allows for the detection and isolation of the labeled enzyme.
Table 2: Potential Components for a Hypothetical Proteinase yscB Activity-Based Probe
| Component | Function | Example Moieties |
| Recognition Element | Binds to the active site of proteinase yscB. | Short peptide sequence based on substrate specificity. |
| Warhead | Forms a covalent bond with the active site. | Fluorophosphonate, acyloxymethyl ketone, vinyl sulfone. |
| Reporter Tag | Enables detection and/or purification. | Fluorescein, Rhodamine, Biotin, Alkyne/Azide for click chemistry. |
Future Perspectives in Proteinase Yscb Inhibitor Research
Emerging Technologies for Inhibitor Discovery and Characterization
The quest for novel and potent proteinase yscB inhibitors is being revolutionized by the advent of innovative screening and design technologies. These emerging methods offer the potential to explore vast chemical spaces with greater efficiency and precision, moving beyond traditional screening approaches.
High-Throughput Screening (HTS) platforms , particularly those adapted for yeast-based systems, are becoming increasingly sophisticated. For instance, the development of yeast cell surface display systems allows for the efficient screening of large libraries of potential protease inhibitors. nih.gov In such a system, inhibitor candidates can be expressed on the yeast cell surface and their interaction with proteinase yscB can be directly assayed, enabling the rapid identification of promising leads. nih.gov
Fragment-Based Drug Discovery (FBDD) represents another powerful strategy. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. nih.govacs.orgnih.govyoutube.com These initial hits can then be optimized and linked together to create more potent and selective inhibitors. The advantage of FBDD lies in its ability to efficiently sample chemical space and identify novel binding pockets on the proteinase yscB surface that might be missed by traditional HTS of larger, more complex molecules. nih.govnih.gov
Computational design and in silico screening are also playing an increasingly pivotal role. Advances in molecular modeling and docking simulations allow for the virtual screening of vast compound libraries to predict their binding affinity and mode of interaction with the proteinase yscB active site. nih.govnih.govfrontiersin.orgdiva-portal.orgexlibrisgroup.com This computational pre-screening can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources. Furthermore, computational methods can be employed to design novel inhibitor scaffolds de novo, tailored to the specific structural features of the proteinase yscB active site. nih.govnih.govdiva-portal.orgexlibrisgroup.com
A summary of these emerging technologies is presented in the table below.
| Technology | Principle | Application to Proteinase YscB Inhibitor Discovery |
| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds for activity against a biological target. | Yeast-based HTS assays can be used to identify compounds that inhibit proteinase yscB activity in a cellular context. |
| Fragment-Based Drug Discovery (FBDD) | Identifies small chemical fragments that bind to the target protein, which are then optimized into more potent inhibitors. | Can uncover novel binding sites on proteinase yscB and lead to the development of inhibitors with unique mechanisms of action. |
| Computational Design | Uses computer modeling to design and predict the binding of inhibitors to the target protein. | Enables the virtual screening of large compound databases and the rational design of novel proteinase yscB inhibitors. |
Understanding Complex Regulatory Mechanisms Involving Proteinase YscB
Proteinase yscB, encoded by the PRB1 gene in Saccharomyces cerevisiae, is subject to intricate regulatory control that is intertwined with the cell's response to environmental cues. nih.gov Future research will focus on dissecting these complex regulatory networks to gain a comprehensive understanding of the physiological roles of proteinase yscB and its endogenous inhibitor.
The expression of the PRB1 gene is known to be regulated by the availability of carbon and nitrogen sources. nih.gov It is repressed during exponential growth on glucose and becomes derepressed as glucose is depleted. nih.gov Several genes have been identified as being involved in the glucose repression of PRB1, including MIG1, TUP1, and GRR1. nih.gov Furthermore, derepression of PRB1 in response to a poor nitrogen source is dependent on the GLN3 gene. nih.gov
The endogenous this compound, encoded by the PBI2 gene, adds another layer of regulation. nih.gov Studies on a PBI2 null mutant have shown a significant increase in the rate of protein degradation under conditions of nutritional stress, highlighting the crucial role of this inhibitor in modulating proteinase yscB activity in response to the cell's metabolic state. nih.gov
Future investigations will likely employ systems biology approaches to map the detailed signaling pathways that govern the expression and activity of both proteinase yscB and its inhibitor. This will involve identifying the upstream sensors and downstream effectors that connect nutritional signals to the transcriptional and post-translational regulation of these key proteins. A deeper understanding of these regulatory mechanisms will not only shed light on the fundamental biology of yeast but may also reveal novel strategies for manipulating proteinase yscB activity for biotechnological applications.
Development of Next-Generation Research Tools based on Proteinase YscB Inhibition
To probe the dynamic activity of proteinase yscB within its native cellular environment, the development of sophisticated molecular tools is essential. A particularly promising avenue of research is the design and application of activity-based probes (ABPs) . nih.govnih.govmdpi.comstanford.edu
ABPs are small molecules that covalently bind to the active form of an enzyme, providing a direct readout of its catalytic activity. mdpi.comstanford.edu These probes typically consist of three key components:
A reactive group or "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site. mdpi.com
A recognition element that provides specificity for the target enzyme. mdpi.com
A reporter tag , such as a fluorophore or a biotin (B1667282) moiety, which allows for the detection and visualization of the labeled enzyme. mdpi.com
The development of ABPs specifically tailored for proteinase yscB would enable researchers to:
Visualize the subcellular localization of active proteinase yscB: By using fluorescently tagged ABPs, it would be possible to track the location of the active enzyme within the cell under different physiological conditions.
Quantify changes in proteinase yscB activity: ABPs can be used in combination with techniques like gel electrophoresis or mass spectrometry to quantify the amount of active enzyme in a complex biological sample.
Screen for novel inhibitors in a high-throughput manner: ABPs can be used in competitive binding assays to identify small molecules that displace the probe from the active site, indicating inhibitory activity. nih.gov
The design of highly selective and cell-permeable ABPs for proteinase yscB will be a key focus of future research, providing powerful tools to dissect its function and to accelerate the discovery of new inhibitors.
Integration of Multi-Omics Data in Proteinase YscB Pathway Analysis
To unravel the full spectrum of proteinase yscB's cellular functions and the downstream consequences of its inhibition, an integrative, systems-level approach is required. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—will provide a holistic view of the cellular pathways influenced by proteinase yscB. nih.govmdpi.comnih.govrsc.org
By combining these large-scale datasets, researchers can move beyond a one-dimensional view of gene or protein expression and begin to construct comprehensive models of the regulatory networks in which proteinase yscB operates. nih.govoup.com For example:
Transcriptomic analysis can reveal how the inhibition of proteinase yscB affects the expression of other genes, providing clues about its role in transcriptional regulation.
Proteomic studies can identify the natural substrates of proteinase yscB by looking for changes in protein abundance or cleavage patterns in the presence and absence of a specific inhibitor.
Metabolomic profiling can uncover how the modulation of proteinase yscB activity impacts the cell's metabolic state, linking its function to broader physiological processes.
The integration of these multi-omics data streams, facilitated by advanced bioinformatics and computational modeling, will be instrumental in building predictive models of proteinase yscB function. nih.govresearchgate.net This systems biology approach will not only deepen our fundamental understanding of this key yeast protease but also aid in identifying potential applications for its inhibitors in various biotechnological and biomedical contexts.
Q & A
Basic Research Questions
Q. What established methods are recommended for purifying proteinase yscB inhibitor from yeast?
- The inhibitor can be purified using ammonium sulfate precipitation followed by ion-exchange chromatography and gel filtration. Maier et al. (1979) achieved >95% purity by combining these steps, with final characterization via SDS-PAGE and immunoblotting using polyclonal antibodies .
- Key validation metrics : Specific activity assays against proteinase yscB, absence of cross-reactivity with other vacuolar proteases (e.g., yscA or yscY) .
Q. How does this compound regulate enzyme maturation in Saccharomyces cerevisiae?
- This compound is critical for processing precursor enzymes like carboxypeptidase Y (CpY). In aut1 deletion strains, mature CpY and yscB are retained in vacuoles, confirming the inhibitor’s role in proteolytic activation during autophagy .
- Methodological approach : Use mutant strains (e.g., pra1 or aut1 deletions) and fractionate cellular components (cytosolic vs. vacuolar) to track enzyme maturation via immunoblotting .
Advanced Research Questions
Q. How can contradictions between molecular docking and molecular dynamics (MD) simulations in studying inhibitor-proteinase interactions be resolved?
- Molecular docking alone may oversimplify binding dynamics. A 2023 critique highlighted the need for MD simulations (≥100 ns) to account for conformational flexibility and solvent effects .
- Validation strategy :
- Compare docking-predicted binding affinities with experimental IC₅₀ values from fluorescence quenching assays.
- Validate docking poses using cryo-EM or X-ray crystallography .
Q. What is the role of this compound in autophagic processes under nutrient stress?
- During nitrogen starvation, the inhibitor modulates proteolytic activity to prevent uncontrolled degradation of vacuolar enzymes. In pra1/aut1 double mutants, autophagic transport is blocked, leading to cytosolic accumulation of fatty acid synthase .
- Experimental design :
- Induce starvation in acetate medium for 4–24 hours.
- Monitor autophagic flux using GFP-Atg8 cleavage assays and co-localization studies with vacuolar markers .
Q. How does carbon source availability influence the transcriptional regulation of the this compound gene (PB12)?
- PB12 expression is upregulated under glucose deprivation but repressed in high-nitrogen conditions. Schu et al. (1991) identified a cAMP-dependent signaling pathway regulating this response .
- Methodology :
- Use Northern blotting or RT-qPCR to quantify PB12 mRNA levels in wild-type vs. ras2 mutant strains (defective in cAMP signaling).
- Correlate expression with proteinase yscB activity measured via fluorogenic substrates (e.g., Z-GPR-AMC) .
Data Contradiction Analysis
Q. Discrepancies in reported inhibitor stability: How to address variability in half-life measurements across studies?
- Stability varies with pH and redox conditions. For example, the inhibitor is stable at pH 5.5 (vacuolar pH) but degrades rapidly at pH 7.4 (cytosolic pH) .
- Resolution strategy :
- Standardize assay buffers (e.g., 50 mM sodium acetate, pH 5.5, 1 mM DTT).
- Include positive controls (e.g., purified inhibitor from a reference lab) in stability assays .
Methodological Best Practices
Q. What controls are essential when assessing inhibitor specificity in vitro?
- Include:
- Negative controls : Heat-inactivated inhibitor or scrambled peptide.
- Off-target checks : Test against related proteases (e.g., yscA, yscY) using activity-based probes .
Q. How to design a robust genetic screen for identifying novel regulatory pathways of this compound?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
